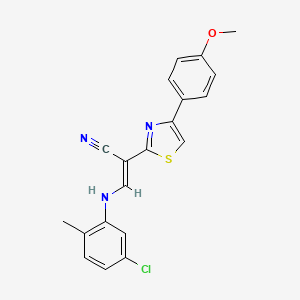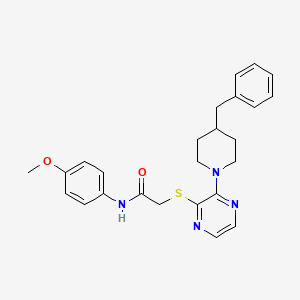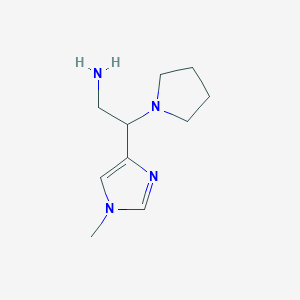
3-(2H-1,3-benzodioxol-5-yl)prop-2-ynoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2H-1,3-benzodioxol-5-yl)prop-2-ynoic acid, also known as 3BDPA, is an organic compound that has been studied for its potential applications in organic synthesis and scientific research. It is a versatile building block that can be used to synthesize a variety of compounds, including pharmaceuticals, agrochemicals, and other materials. In addition, 3BDPA has been explored for its potential biochemical and physiological effects, as well as its use in laboratory experiments.
Applications De Recherche Scientifique
3-(2H-1,3-benzodioxol-5-yl)prop-2-ynoic acid has been explored for its potential applications in scientific research. It has been used to synthesize a variety of compounds, including pharmaceuticals, agrochemicals, and other materials. In addition, this compound has been investigated for its potential use in drug delivery systems, as a building block for peptide synthesis, and as a reagent in organic synthesis.
Mécanisme D'action
The mechanism of action of 3-(2H-1,3-benzodioxol-5-yl)prop-2-ynoic acid is not well understood. However, it is believed that this compound can interact with a variety of molecules, including proteins, DNA, and other cellular components. It is also believed that this compound can interact with enzymes and receptors, thereby modulating their activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, it is believed that this compound can interact with a variety of molecules, including proteins, DNA, and other cellular components. It is also believed that this compound can modulate the activity of enzymes and receptors, leading to changes in cellular processes.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of 3-(2H-1,3-benzodioxol-5-yl)prop-2-ynoic acid for laboratory experiments include its versatility, low cost, and ease of synthesis. It can be used to synthesize a variety of compounds, including pharmaceuticals, agrochemicals, and other materials. In addition, this compound is relatively stable and can be stored at room temperature. The main limitation of this compound is that its mechanism of action is not well understood, making it difficult to predict its effects in laboratory experiments.
Orientations Futures
There are a number of potential future directions for the use of 3-(2H-1,3-benzodioxol-5-yl)prop-2-ynoic acid in scientific research. These include further exploration of its potential applications in drug delivery systems, peptide synthesis, and organic synthesis. In addition, further research is needed to better understand the biochemical and physiological effects of this compound, as well as its mechanism of action. Finally, the development of more efficient and cost-effective synthesis methods for this compound is needed to make it more widely available for laboratory experiments.
Méthodes De Synthèse
3-(2H-1,3-benzodioxol-5-yl)prop-2-ynoic acid can be synthesized through a variety of methods, including the Wittig reaction, the Pd-catalyzed cross-coupling reaction, and the Michael addition. The Wittig reaction is a two-step process involving the formation of a phosphonium salt from a phosphine and an aldehyde or ketone, followed by the reaction of the salt with a nucleophile. The Pd-catalyzed cross-coupling reaction involves the formation of a Pd-alkyl complex from an aryl halide and a Pd-catalyst, followed by the addition of a nucleophile to the complex. The Michael addition is a one-step process involving the reaction of an enolate with an aldehyde or ketone to form a β-hydroxy carbonyl compound.
Propriétés
IUPAC Name |
3-(1,3-benzodioxol-5-yl)prop-2-ynoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6O4/c11-10(12)4-2-7-1-3-8-9(5-7)14-6-13-8/h1,3,5H,6H2,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONUOFUQDMINWGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C#CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(1H-1,3-benzodiazol-1-yl)-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]ethan-1-one](/img/structure/B2616690.png)

![N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2616692.png)
![N-[1-(4-Phenylphenyl)ethyl]oxirane-2-carboxamide](/img/structure/B2616693.png)


![2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2616701.png)
![(E)-2-(2-cyano-3-(4-hydroxyphenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2616704.png)


![N-[2-[(4-fluorophenyl)sulfonyl]-2-(2-furyl)ethyl]-N'-(tetrahydrofuran-2-ylmethyl)ethanediamide](/img/structure/B2616707.png)

![N-(2,2-dimethoxyethyl)-7-(pyrrolidin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine](/img/structure/B2616712.png)
![[3-cyclopropyl-5-(difluoromethyl)-1H-pyrazol-1-yl]acetic acid](/img/structure/B2616713.png)